molecular formula C22H23ClN2O2 B5030310 6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Cat. No. B5030310
M. Wt: 382.9 g/mol
InChI Key: QCPKZOGVHAORCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a chemical compound that belongs to the class of chromones. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. In addition, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Furthermore, it would be interesting to investigate its potential use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of 6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves several steps. The first step is the preparation of 4-hydroxycoumarin, which is then chlorinated to form 6-chloro-4-hydroxycoumarin. The next step involves the reaction of 6-chloro-4-hydroxycoumarin with piperazine and 2,5-dimethylphenylmagnesium bromide to form the final product.

Scientific Research Applications

6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6-chloro-3-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-3-4-16(2)20(11-15)25-9-7-24(8-10-25)13-17-14-27-21-6-5-18(23)12-19(21)22(17)26/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPKZOGVHAORCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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